N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Benzamide Group: The benzimidazole derivative is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The benzimidazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The benzimidazole ring can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
2-(2,4-Dimethoxyphenyl)-1H-benzimidazole: Similar structure but without the benzamide group, leading to different properties and applications.
Carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate): A well-known fungicide with a similar benzimidazole core but different functional groups.
Uniqueness
N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide is unique due to the presence of both the benzimidazole ring and the 2,4-dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-10-7-8-11(14(9-10)22-2)15(20)19-16-17-12-5-3-4-6-13(12)18-16/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
RODKEHTXDRLJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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